molecular formula C9H7BrN2O2 B1418870 Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate CAS No. 342613-63-2

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate

Cat. No. B1418870
M. Wt: 255.07 g/mol
InChI Key: VFFFBWRUZMAHFS-UHFFFAOYSA-N
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Description

“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is part of the organoheterocyclic compounds class, specifically the imidazopyridines .


Synthesis Analysis

The synthesis of “Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” and similar compounds has been achieved through a chemodivergent process . This process involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular formula of “Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is C9H7BrN2O2 . Its InChI Key is VFFFBWRUZMAHFS-UHFFFAOYSA-N . The SMILES representation is COC(=O)C1=CC2=NC=C(Br)N2C=C1 .


Chemical Reactions Analysis

“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” can undergo various chemical reactions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP was added . The cyclization to form imidazopyridines was promoted by further bromination .


Physical And Chemical Properties Analysis

“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” appears as white crystals or powder . It has a melting point range of 156.5-165.5°C . The compound is stable under recommended storage conditions and is incompatible with oxidizing agents .

Scientific Research Applications

1. Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is utilized in the synthesis of 3-aminoimidazo[1,2-a]pyridines, employing ionic liquids like 1-butyl-3-methylimidazolium bromide for enhanced yields. This process simplifies the workup and allows for the reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).

2. Formation of Imidazo-fused Nitrogen-Heterocycles

The compound reacts with 2-aminopyridines to form imidazo[1,2-a]pyridine derivatives. These reactions are crucial for creating various imidazo-fused nitrogen-heterocycles, which have potential applications in medicinal chemistry (Imafuku, Miyashita, & Kikuchi, 2003).

3. Use in Palladium-Catalyzed Suzuki–Miyaura Borylation

This compound is significant in the palladium-catalyzed Suzuki–Miyaura borylation reactions, a key method in the pharmaceutical industry for API-based synthesis. It plays a role in the formation of active agents, particularly in creating dimerization products used in anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

4. Microwave-Assisted Synthesis of Imidazoheterocycles

It's also used in microwave-assisted synthesis methods to efficiently produce various 3-bromoimidazo[1,2-a]pyridines and related imidazoheterocycles. This methodology provides good yields and has broad applications in heterocyclic chemistry (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).

5. Novel Selenylated Imidazo[1,2-a]pyridines for Chemotherapy

In cancer research, selenylated imidazo[1,2-a]pyridines derived from this compound have shown promise as anti-cancer agents, particularly in breast cancer chemotherapy. They exhibit high cytotoxicity and potential for tumor treatment (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).

Safety And Hazards

“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFFBWRUZMAHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672227
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate

CAS RN

342613-63-2
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Imidazo[1,2-α]pyridine-7-carboxylic acid methyl ester (0.53 g, 3.0 mmol) and sodium acetate (0.30 g, 3.6 mmol) were dissolved in a saturated solution of potassium bromide in methanol (5 ml) and cooled to 0° C. before dropwise addition of bromine (0.50 g, 3.2 mmol) over 5 min. The mixture was allowed to stir for 15 minutes before adding saturated sodium sulphite solution (1 ml). The reaction was evaporated to dryness and the residue partitioned between ethyl acetate and 10% sodium sulphate solution. The organics were washed with water, brine, dried over sodium sulphate and concentrated to give a yellow oil. This oil was purified by flash column chromatography on silica eluting with dichloromethane/methanol/conc. ammonia (gradient 99:1:0.1 through to 96:4:0.4) to give 3-bromo-imidazo[1,2-α]pyridine-7-carboxylic acid methyl ester (0.63 g, 83%) as a white solid. 1H NMR (400 MHz, CDCl3) δH 3.98 (3H, s), 7.55 (1H, dd, J 2 and 7), 7.79 (1H, s), 8.16 (1H, dd, J 2 and 7), 8.36 (1H, d, J 2).
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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